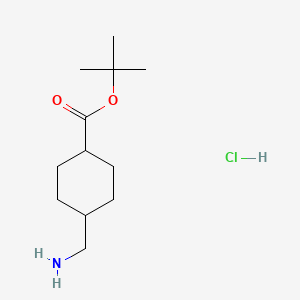

1-(Isobutylamino)-3-(tert-pentyloxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

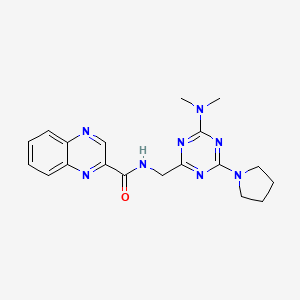

1-(Isobutylamino)-3-(tert-pentyloxy)propan-2-ol hydrochloride, also known as IBUPROXYL, is a chemical compound that has been found to have potential therapeutic applications in various fields of biomedical research. This compound is synthesized through a multi-step process that involves the use of several reagents and catalysts.

Aplicaciones Científicas De Investigación

Synthesis and Beta-Adrenergic Blocking Activity

Research on compounds similar to "1-(Isobutylamino)-3-(tert-pentyloxy)propan-2-ol hydrochloride" focuses on their synthesis and pharmacological evaluation for beta-adrenergic blocking activity. For instance, the synthesis of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates from thymol, a naturally occurring agent, and their pharmacological assessment using mouse ECG and isolated rat uterus models reveal non-selective beta-adrenergic blocking activity (Jindal et al., 2003). These findings highlight the potential of structurally related compounds in cardiovascular research and therapy.

Antimicrobial and Antiradical Activity

Another area of interest is the antimicrobial and antiradical activity of related chemical structures. The preparation and evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, through reactions with various alcohols, demonstrate lower antimicrobial and antioxidant activities compared to beta-blockers of a similar class. This suggests the diverse biological activities and potential applications of these compounds in developing new therapeutic agents with antimicrobial properties (Čižmáriková et al., 2020).

Enantioselective Synthesis

The development of chiral amino alcohol-based ligands for asymmetric alkynylation of chloral, resulting in high yield and enantiomeric excess, showcases the compound's utility in synthesizing pharmaceutically important building blocks. This demonstrates the role of related compounds in facilitating the synthesis of chiral intermediates for pharmaceutical applications (Jiang & Si, 2004).

Catalytic and Synthetic Applications

Further research into the catalytic activities of related compounds, such as the thermal chemistry of 1-chloro-2-methyl-2-propanol on nickel surfaces, explores their potential in chemical synthesis and industrial applications. This includes the formation of tert-butyl alcohol and isobutene, highlighting the versatility of these compounds in chemical transformations (Zhao et al., 2010).

Propiedades

IUPAC Name |

1-(2-methylbutan-2-yloxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO2.ClH/c1-6-12(4,5)15-9-11(14)8-13-7-10(2)3;/h10-11,13-14H,6-9H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMJJKJCQIZOFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CNCC(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isobutylamino)-3-(tert-pentyloxy)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2815256.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide](/img/structure/B2815264.png)

![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2815275.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2815278.png)